Structural Differentiation via Molecular Weight and Formula Against Closest Analogs
The target compound possesses a distinct molecular formula (C20H25N5OS) and weight (383.51 g/mol) that differentiate it from its closest commercially listed analogs. This difference arises from the specific N4-ethyl substitution on the triazole ring combined with the azepane amide, which is a unique combination within the accessible chemical space . The patent family describing this chemotype explicitly claims a broad genus where R1, R2, and R3 variations modulate potency against ATP-utilizing enzymes, establishing that these structural variations are pharmacologically meaningful [1].
| Evidence Dimension | Molecular Weight (MW) / Molecular Formula Differentiation |
|---|---|
| Target Compound Data | MW 383.51 g/mol; C20H25N5OS |
| Comparator Or Baseline | Comparator A (4-methyl analog): MW 369.49 g/mol; C19H23N5OS. Comparator B (4-ethyl, phenylpiperazine analog): MW 446.57 g/mol; C24H26N6OS. Comparator C (4-(2-methoxyethyl) analog): MW 413.54 g/mol; C21H27N5O2S. |
| Quantified Difference | ΔMW: -14.02 Da (vs. Comparator A); +63.06 Da (vs. Comparator B); +30.03 Da (vs. Comparator C) |
| Conditions | Structural and formula comparison based on vendor catalog data . |
Why This Matters
For procurement, this confirms the exact identity of the compound, ensuring the correct chemical entity is selected for SAR studies where N4-ethyl and azepane motifs are critical parameters.
- [1] Hodge, C. N.; Dickson Jr., J. K.; Popa-burke, I. G.; Mendoza, J. S. Certain triazole-based compounds, compositions, and uses thereof. U.S. Patent Application US20050288347 A1, December 29, 2005. View Source
